Product packaging for 3,4'-Dimethoxychalcone(Cat. No.:CAS No. 52182-14-6)

3,4'-Dimethoxychalcone

Cat. No.: B1609457
CAS No.: 52182-14-6
M. Wt: 268.31 g/mol
InChI Key: AQAKRWFRWHZVCZ-IZZDOVSWSA-N
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Description

Overview of Chalcones as a Prominent Class of Natural and Synthetic Compounds in Academic Inquiry

Chalcones represent a significant class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.gov This core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. bohrium.com The name "chalcone" originates from the Greek word "chalcos," meaning bronze, which alludes to the characteristic colors of many of these naturally occurring compounds. nih.govacs.org Chalcones are widely distributed in the plant kingdom, found in fruits, vegetables, and teas, where they serve as precursors for the biosynthesis of flavonoids and isoflavonoids. nih.govmdpi.com

In the realm of medicinal chemistry, chalcones are recognized as a "privileged structure". nih.gov This term refers to a molecular scaffold that is capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. nih.gov The synthetic accessibility of the chalcone (B49325) framework, primarily through the Claisen-Schmidt condensation reaction, has further fueled extensive research into this class of compounds. nih.govbohrium.com This straightforward synthesis allows for the creation of a vast library of derivatives with diverse substitution patterns on the aromatic rings, leading to a broad spectrum of pharmacological effects. nih.govmdpi.com

The biological activities attributed to chalcones are numerous and well-documented, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. bohrium.commdpi.comwisdomlib.org The α,β-unsaturated ketone moiety is a key structural feature responsible for much of their reactivity and biological potential. mdpi.comontosight.ai Chalcones can exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable and common form. nih.gov

Significance of 3,4'-Dimethoxychalcone within Chalcone Research

Within the broad family of chalcones, this compound has emerged as a compound of particular interest in contemporary research. Its structure is distinguished by the specific placement of two methoxy (B1213986) (-OCH3) groups: one at the 3-position of the B-ring and the other at the 4'-position of the A-ring. This specific substitution pattern creates an asymmetrical distribution of electron-donating groups, which influences the molecule's electronic properties, conformation, and ultimately its biological activity.

The significance of this compound lies in its diverse and potent biological activities, which include anti-inflammatory, antioxidant, and anticancer effects. ontosight.ai For instance, it has been shown to exhibit anti-inflammatory activity by downregulating key inflammatory pathways. Furthermore, research has highlighted its potential in cancer therapeutics, with studies demonstrating its ability to induce autophagy, a cellular self-cleaning process, which can have implications for both cancer treatment and neuroprotection. The compound's ability to modulate cellular pathways such as those involving Transcription Factor EB (TFEB) underscores its importance as a tool for studying fundamental biological processes.

Historical Context of Research on this compound

The historical roots of chalcone chemistry date back to 1881, with the pioneering synthesis of the basic chalcone scaffold by Claisen and Claperède. This foundational work opened the door to the exploration of a vast array of chalcone derivatives. While the broader class of chalcones has been a subject of scientific inquiry for over a century, dedicated research into specific derivatives like this compound is a more recent development, driven by advancements in screening techniques and a deeper understanding of molecular biology.

Initial research on many chalcones often focused on their synthesis and basic chemical characterization. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 3-methoxybenzaldehyde (B106831) and 4'-methoxyacetophenone.

In recent years, the focus has shifted significantly towards elucidating the specific biological activities and mechanisms of action of individual chalcone derivatives. Studies have explored the anti-inflammatory effects of this compound, demonstrating its ability to inhibit the production of inflammatory mediators. A significant area of contemporary research revolves around its role as an inducer of autophagy, a process critical for cellular homeostasis and implicated in various diseases. This has led to investigations into its potential as a caloric restriction mimetic, a compound that mimics the health-promoting effects of reduced calorie intake. adipogen.comembopress.org Research has also delved into its potential applications in cancer therapy and neuroprotective strategies.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
CAS Number 52182-14-6
IUPAC Name (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Appearance White to yellow crystalline powder adipogen.com
Solubility Soluble in DMSO adipogen.com

Reported Biological Activities of this compound

Biological ActivityResearch Finding
Anti-inflammatory Downregulates the NF-κB pathway.
Autophagy Induction Activates Transcription Factor EB (TFEB), a key regulator of autophagy and lysosomal biogenesis.
Anticancer Potential Improves the efficacy of anticancer chemotherapy in vivo. embopress.org
Neuroprotective Reduced motor neuron death and enhanced recovery after spinal cord injury in a research study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1609457 3,4'-Dimethoxychalcone CAS No. 52182-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAKRWFRWHZVCZ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52182-14-6
Record name 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Modifications of 3,4 Dimethoxychalcone

Established Synthetic Pathways for 3,4'-Dimethoxychalcone and Related Chalcones

The cornerstone of this compound synthesis lies in the Claisen-Schmidt condensation, a reliable and versatile method for forming the characteristic α,β-unsaturated ketone core of chalcones.

Claisen-Schmidt Condensation and Its Variants

The Claisen-Schmidt condensation is the most conventional and widely employed method for synthesizing chalcones, including this compound. scispace.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. scispace.com For the synthesis of this compound, this is typically achieved through the reaction of 4-methoxyacetophenone and 3,4-dimethoxybenzaldehyde.

The reaction can be catalyzed by either a base or an acid. saudijournals.com Base-catalyzed condensation is common, often utilizing alkali hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. scispace.comsaudijournals.com The fundamental mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone (B49325). scitepress.org

Acid-catalyzed Claisen-Schmidt condensation provides an alternative route, which can be advantageous when dealing with hydroxyl-group-containing reactants as it may not require prior protection of these groups. saudijournals.com

Beyond traditional homogenous catalysis, variations of the Claisen-Schmidt condensation have been developed to improve efficiency and sustainability. These include the use of solid catalysts and alternative energy sources. For instance, layered double hydroxides (LDH) and their nanocomposites with reduced graphene oxide (rGO) have been investigated as base catalysts. mdpi.com The use of ultrasound has also been shown to accelerate the reaction and improve yields. researchgate.net

Optimization of Synthesis Protocols for this compound

The efficiency of this compound synthesis via the Claisen-Schmidt condensation is influenced by several factors, including reaction time and catalyst concentration. Research has focused on optimizing these parameters to maximize product yield.

One study investigated the optimal reaction time and hydroxide ion concentration for the synthesis of 3,4-dimethoxychalcone (B600365). ugm.ac.id The synthesis was carried out by dissolving KOH in ethanol, followed by the dropwise addition of acetophenone and veratraldehyde (3,4-dimethoxybenzaldehyde). ugm.ac.id The findings from this research indicated that the optimal reaction time for 3,4-dimethoxychalcone was 30 hours, with an optimal hydroxide ion concentration of 11% (w/v). ugm.ac.id

The table below summarizes the optimized conditions for the synthesis of 3,4-Dimethoxychalcone and related chalcones.

ChalconeReactantsCatalystOptimal TimeOptimal Catalyst Conc.
ChalconeBenzaldehyde, AcetophenoneKOH12 hours13%
4-Methoxychalcone (B190469)p-Anisaldehyde, AcetophenoneKOH30 hours11%
3,4-DimethoxychalconeVeratraldehyde, AcetophenoneKOH30 hours11%

Derivatization Strategies for this compound

The structural framework of this compound serves as a versatile template for the design and synthesis of a diverse array of derivatives. These modifications are crucial for exploring structure-activity relationships and for developing compounds with tailored properties.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is readily achieved by employing substituted benzaldehydes or acetophenones in the Claisen-Schmidt condensation. nijophasr.net This allows for the introduction of various functional groups onto the aromatic rings, thereby modulating the electronic and steric properties of the molecule.

For example, a series of 3',4',5'-trimethoxychalcone analogues were synthesized to investigate their biological activities. nih.gov This highlights the strategy of altering the substitution pattern on the B-ring of the chalcone scaffold. Similarly, the synthesis of 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone was achieved through the condensation of 3,4-dimethoxyacetophenone with the corresponding trimethoxybenzaldehydes. nijophasr.net

The following table presents examples of synthesized chalcone derivatives and their starting materials.

Synthesized ChalconeAcetophenone DerivativeBenzaldehyde Derivative
3,4,5-trimethoxy-3',4'-dimethoxychalcone3,4-dimethoxyacetophenone3,4,5-trimethoxybenzaldehyde
2,4,6-trimethoxy-3',4'-dimethoxychalcone3,4-dimethoxyacetophenone2,4,6-trimethoxybenzaldehyde

Role of this compound as a Precursor in Complex Molecule Synthesis

Chalcones, including this compound, are valuable intermediates in the synthesis of more complex heterocyclic compounds. The α,β-unsaturated carbonyl system of the chalcone core is a key functional group that allows for a variety of chemical transformations.

For instance, chalcones are well-known precursors for the synthesis of flavonoids, such as flavanones. nijophasr.net The synthesis of 5-hydroxy-3',4'-dimethoxy flavone (B191248) can be achieved in two steps, with the initial step being the formation of 2',6'-dihydroxy-3,4-dimethoxy chalcone. researchgate.net Chalcones also serve as starting materials for the synthesis of pyrazoline derivatives. frontiersin.org These examples underscore the importance of this compound and its analogs as building blocks in synthetic organic chemistry.

Green Chemistry Approaches in this compound Synthesis Research

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. In the context of chalcone synthesis, this has led to the exploration of green chemistry approaches that aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. saudijournals.com

Microwave-assisted synthesis has emerged as a popular green technique for the synthesis of chalcones. propulsiontechjournal.comijsr.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. frontiersin.orgijsr.net

Solvent-free synthesis, or "grinding," is another green chemistry approach that has been successfully applied to chalcone synthesis. scitepress.orguns.ac.id This method involves the grinding of reactants together in a mortar and pestle, often with a solid catalyst, thereby eliminating the need for a solvent. scitepress.org An improved synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone using a grinding technique has been reported to give higher yields than the conventional reflux method. researchgate.net

The use of greener solvents, such as water or ethanol-water mixtures, and the development of recyclable catalysts are also key areas of research in the green synthesis of chalcones. frontiersin.orgacs.org For example, triethylammonium (B8662869) hydrogen sulfate, an ionic liquid, has been used as an environmentally safe catalyst for reactions involving chalcones. frontiersin.org

The following table summarizes some of the green chemistry approaches applied to chalcone synthesis.

Green Chemistry ApproachDescriptionAdvantages
Microwave-assisted synthesisUse of microwave irradiation to heat the reaction mixture.Shorter reaction times, higher yields, energy efficiency. propulsiontechjournal.comunair.ac.id
Solvent-free synthesis (Grinding)Reactants are ground together in the absence of a solvent.Reduces solvent use, simplifies work-up, atom economy. scitepress.orguns.ac.id
Use of green solventsEmploying environmentally benign solvents like water or ethanol.Reduced toxicity and environmental impact. acs.org
Use of reusable catalystsEmploying catalysts that can be easily recovered and reused.Reduced waste and cost. mdpi.com

Elucidation of Biological Activities and Underlying Molecular Mechanisms of 3,4 Dimethoxychalcone

Research on Autophagy Induction by 3,4'-Dimethoxychalcone

This compound (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting effects of caloric restriction. nih.gov A key mechanism underlying these benefits is the induction of autophagy, a cellular recycling process essential for homeostasis. d-nb.info Research indicates that 3,4-DC stimulates autophagy through a distinct pathway compared to other well-known CRMs. nih.gov

A primary mechanism through which this compound induces autophagy is by activating the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3). nih.govembopress.org These proteins are master regulators of lysosomal biogenesis and autophagy. colab.ws Under normal conditions, TFEB and TFE3 are phosphorylated and retained in the cytoplasm. embopress.orgcolab.ws

Studies have demonstrated that 3,4-DC treatment prompts the dephosphorylation of TFEB and TFE3, leading to their translocation from the cytoplasm into the nucleus. nih.govembopress.orgresearchgate.net This nuclear translocation has been observed both in vitro in various human cell lines, including hepatocytes and cardiomyocytes, and in vivo in mouse models. nih.govembopress.org Once in the nucleus, TFEB and TFE3 bind to the promoters of their target genes, initiating the transcription required for the formation and function of autophagosomes and lysosomes. colab.wsnih.gov This activation is crucial, as the autophagy-inducing effects of 3,4-DC are dependent on gene transcription and mRNA translation. nih.govuns.ac.rs

The activation of TFEB is linked to the MCOLN1-calcineurin signaling pathway. colab.ws Furthermore, the process is regulated by mTOR (mechanistic target of rapamycin); the constitutive activation of mTOR, through methods like TSC2 knockout, inhibits the 3,4-DC-induced nuclear translocation of TFEB. embopress.org

Table 1: Effect of this compound on TFEB/TFE3 Translocation

Experimental System Observation Reference
Human U2OS cells Increased ratio of nuclear to cytoplasmic GFP-TFEB intensity nih.gov
Mouse Liver Tissue Increased nuclear fraction of TFEB and TFE3 post-injection embopress.org

The activation of TFEB and TFE3 by this compound directly translates to an increase in autophagic flux and the biogenesis of lysosomes. nih.govnih.gov Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. d-nb.info

Treatment with 3,4-DC leads to a dose-dependent increase in the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3), converting it from LC3-I to LC3-II. nih.gov LC3-II is a key protein marker that gets incorporated into the membranes of forming autophagosomes. Time-course analyses also show a transient reduction in the levels of sequestosome 1 (SQSTM1/p62), a protein that is selectively degraded during autophagy. nih.gov The combination of increased LC3-II and decreased p62 indicates a stimulation of autophagic flux. nih.gov This is further confirmed by experiments using lysosomal inhibitors like chloroquine, which show a further accumulation of LC3-II in the presence of 3,4-DC, demonstrating that the compound enhances the formation of autophagosomes rather than blocking their degradation. nih.gov

As a master regulator of lysosomal function, the 3,4-DC-induced activation of TFEB also promotes lysosomal biogenesis. nih.govnih.govdoi.org This ensures that the cell has a sufficient population of functional lysosomes to fuse with the newly formed autophagosomes, thereby completing the autophagic process efficiently.

Table 2: Markers of Autophagic Flux Modulated by this compound

Marker Change upon 3,4-DC Treatment Significance Reference
LC3-II/LC3-I Ratio Increased Indicates formation of autophagosomes nih.gov
p62/SQSTM1 Levels Transiently Decreased Indicates degradation via autophagy nih.gov

A defining characteristic of caloric restriction mimetics is their ability to induce the deacetylation of cellular proteins. nih.govuns.ac.rs this compound exhibits this property, causing a notable deacetylation of cytoplasmic proteins in various human cell lines. embopress.orgresearchgate.net This effect is coupled to the increase in autophagic flux. nih.gov The deacetylation of proteins is a crucial cellular event that mimics the metabolic state of caloric restriction and is linked to the health-promoting effects of CRMs. researchgate.net The ability of 3,4-DC to induce both protein deacetylation and autophagy without causing toxicity underscores its classification as a novel caloric restriction mimetic. embopress.org

Investigation of Antioxidant Effects of this compound

In addition to its role in autophagy, this compound is investigated for its antioxidant properties, which are common among flavonoid and chalcone (B49325) compounds. These effects are mediated through direct chemical interactions with reactive oxygen species and by bolstering the cell's own antioxidant defenses.

Chalcones, as a chemical class, possess the ability to act as direct free radical scavengers. nih.gov The antioxidant activity is often attributed to the specific arrangement of hydroxyl and methoxyl groups on their phenyl rings. nih.govresearchgate.net These functional groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The resulting chalcone radical is stabilized by resonance, making the parent molecule an effective antioxidant. While studies on other chalcones have detailed their capacity to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), the core chemical structure of this compound suggests it likely operates through similar mechanisms of electron or hydrogen atom transfer to neutralize reactive oxygen species. nih.gov

Beyond direct scavenging, chalcone derivatives have been shown to enhance the body's endogenous antioxidant systems. researchgate.netnih.gov A key pathway involved is the induction of glutathione (B108866) (GSH) biosynthesis. nih.gov Glutathione is a critical intracellular antioxidant that plays a central role in detoxifying harmful substances and neutralizing reactive oxygen species. mdpi.com

Research on synthetic chalcone derivatives indicates they can induce a potent transcriptional response mediated by the NF-E2-related factor 2 (Nrf2). researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. nih.govresearchgate.net By activating the Nrf2 pathway, certain chalcones can lead to increased formation of the GCL holoenzyme and subsequently elevate intracellular GSH levels, thereby strengthening cellular defenses against oxidative stress. researchgate.netnih.gov

Anti-inflammatory Research on this compound

This compound has been investigated for its potential to suppress key mediators involved in the inflammatory response. Research has demonstrated its ability to inhibit the production of nitric oxide (NO), a significant pro-inflammatory molecule. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inflammation, 2'-hydroxy-3,4'-dimethoxychalcone (a derivative) was shown to reduce NO production. nih.gov This inhibitory effect on NO is crucial as excessive NO production is associated with the pathophysiology of various inflammatory conditions. nih.gov

The mechanism behind this inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govresearchgate.net Chalcone derivatives have been shown to effectively inhibit iNOS protein expression. nih.gov Furthermore, the anti-inflammatory actions of chalcones extend to the inhibition of other pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), which is synthesized by cyclooxygenase-2 (COX-2) and plays a pivotal role in inflammation and pain. semanticscholar.org The suppression of these pro-inflammatory molecules underscores the potential of this compound and related compounds as anti-inflammatory agents.

Inhibition of Nitric Oxide Production by Chalcone Derivatives in LPS-stimulated RAW 264.7 Cells
CompoundConcentration (µM)NO Production Inhibition (%)Reference
2'-hydroxy-3',4'-dimethoxychalcone20~79.75% nih.gov
2'-hydroxy-4',6'-dimethoxychalcone20~83.95% nih.gov
2'-hydroxy-4,4'-dimethoxychalcone20~23.10% nih.gov

The anti-inflammatory effects of this compound are further elucidated by its ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Key among these is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. mdpi.comijbs.com Chalcones have been shown to suppress NF-κB activation. acs.org This is achieved by preventing the degradation of the inhibitor of κB (IκBα) and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes. sigmaaldrich.com The inhibition of IκBα phosphorylation is a key mechanism, as it is a necessary step for its degradation and the activation of NF-κB. nih.gov

In addition to the NF-κB pathway, this compound and its derivatives also exert their anti-inflammatory effects through the modulation of mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 MAPK and extracellular signal-regulated kinase (ERK) pathways. nih.gov These pathways are activated by inflammatory stimuli like LPS and lead to the production of pro-inflammatory cytokines and mediators. nih.gov Research has shown that certain chalcones can markedly repress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory events. sigmaaldrich.com The dual inhibition of both NF-κB and MAPK signaling pathways by chalcone derivatives highlights their comprehensive anti-inflammatory potential.

Research into the Anticancer Potential and Associated Mechanisms of this compound

This compound has demonstrated significant potential as an anticancer agent by inducing programmed cell death, or apoptosis, and causing cell cycle arrest in various cancer cell lines. Studies on chalcone derivatives have shown their ability to halt the proliferation of cancer cells by arresting the cell cycle at different phases, most notably the G1 and G2/M phases. nih.govalliedacademies.org For instance, a methoxychalcone derivative was found to induce a time- and concentration-dependent G1 arrest in human prostate cancer cells. nih.govntu.edu.tw This was accompanied by the downregulation of key G1-phase regulators such as cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk)-2 and Cdk-4. nih.govntu.edu.tw

Furthermore, the induction of apoptosis is a hallmark of the anticancer activity of many chalcones. This process is often characterized by morphological changes such as cell shrinkage and nuclear chromatin condensation. alliedacademies.org The apoptotic cascade can be initiated through various mechanisms, including the activation of executioner caspases like caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP). alliedacademies.org The ability of this compound and related compounds to trigger both cell cycle arrest and apoptosis makes them promising candidates for cancer therapy.

Antiproliferative Activity of Chalcone Derivatives on Various Cancer Cell Lines
Chalcone DerivativeCancer Cell LineEffectIC50 Value (µM)Reference
Indolyl chalcone 10PC3 (Prostate)Antiproliferative0.017 (at 48h) mdpi.com
Indolyl chalcone 10DU145 (Prostate)Antiproliferative0.020 (at 48h) mdpi.com
Indolyl chalcone 10HCT116 (Colorectal)Antiproliferative0.039 (at 48h) mdpi.com
Indolyl chalcone 10HT-29 (Colorectal)Antiproliferative0.028 (at 48h) mdpi.com
Chromonyl chalcone 13VariousAntiproliferative2.6–5.1 (at 48h) mdpi.com

Recent research has uncovered a novel mechanism of action for a structurally similar compound, 4,4'-dimethoxychalcone (B191108) (DMC), which involves the targeting of ferrochelatase (FECH) and the induction of ferritinophagy. nih.govnih.gov FECH is the final enzyme in the heme biosynthesis pathway, responsible for inserting iron into protoporphyrin IX. iu.edu Inhibition of FECH can lead to an accumulation of its substrate and a disruption of iron homeostasis. nih.gov

DMC has been identified as an inhibitor of FECH, leading to an increase in the labile iron pool within cells. nih.govtsinghua.edu.cn This excess iron can trigger a specific form of autophagy known as ferritinophagy, where the iron storage protein ferritin is degraded, further releasing iron. nih.govtsinghua.edu.cn The resulting iron overload can lead to a form of programmed cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation. nih.govnih.gov This mechanism of inducing ferroptosis through the dual action of FECH inhibition and ferritinophagy activation represents a promising strategy for selectively eliminating cancer cells. nih.govnih.gov

The anticancer effects of this compound are also attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. tbzmed.ac.irbio-connect.nljohnshopkins.edu Several studies have shown that chalcone derivatives can inhibit this pathway. nih.gov For example, a methoxychalcone derivative was found to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are downstream of Akt, leading to the suppression of protein synthesis and ultimately inducing G1 arrest and apoptosis in human prostate cancer cells. nih.govntu.edu.tw

The inhibition of the PI3K/Akt/mTOR pathway by chalcones can occur through various mechanisms, including the reduction of the expression of phosphatidylinositol-3-kinase (PI3K) and the phosphorylation of Akt and mTOR. nih.gov By targeting this crucial oncogenic pathway, this compound can effectively disrupt the signaling network that drives cancer cell proliferation and survival, further highlighting its therapeutic potential.

Studies on the Anti-Aging and Senolytic Properties of this compound

Scientific investigations into the senolytic properties of dimethoxychalcone isomers have primarily focused on 4,4'-dimethoxychalcone (4,4'-DMC), a structurally related compound to this compound. Research has shown that 4,4'-DMC can selectively eliminate senescent cells, which are cells that have stopped dividing and contribute to aging and age-related diseases. nih.govresearchgate.net This process is crucial as the accumulation of senescent cells is considered a driver of aging. tsinghua.edu.cn

The mechanism behind 4,4'-DMC's senolytic activity involves the induction of a specific form of iron-dependent cell death called ferroptosis. nih.gov Studies found that Ferrochelatase (FECH), an enzyme involved in heme biosynthesis, is highly expressed in senescent cells. researchgate.net 4,4'-DMC inhibits FECH, leading to an increase in the labile iron pool within the cell. nih.govresearchgate.net Concurrently, it induces ferritinophagy, a process that degrades the iron-storage protein ferritin, further elevating intracellular iron levels. tsinghua.edu.cn This surge in labile iron triggers ferroptosis, leading to the selective death of senescent cells. nih.govtsinghua.edu.cn In animal models, treatment with 4,4'-DMC was observed to reduce the expression of several senescence-associated factors in the liver of old mice. researchgate.net While these findings for 4,4'-DMC are significant, specific studies demonstrating the selective elimination of senescent cells by this compound are not prominently available in the current body of research.

Table 1: Mechanism of Senolytic Activity of 4,4'-Dimethoxychalcone

Target/Process Effect of 4,4'-Dimethoxychalcone Outcome Reference
Senescent Cells Selective elimination Clearance of senescent cells nih.govresearchgate.net
Ferrochelatase (FECH) Inhibition Increased labile iron pool nih.govresearchgate.net
Ferritinophagy Induction Degradation of ferritin, releasing iron nih.govtsinghua.edu.cn

This compound (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that mimics the health-promoting effects of caloric restriction without reducing food intake. embopress.orgnih.gov CRMs are known to support cellular homeostasis and stress response, primarily through the induction of autophagy. nih.gov Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, which is essential for maintaining cellular health, especially in terminally differentiated cells like neurons. nih.gov

Research demonstrates that 3,4-DC stimulates autophagic flux in various human cell lines. embopress.org Unlike some other CRMs, the mechanism of 3,4-DC requires the activation of transcription factor EB (TFEB) and transcription factor E3 (TFE3). embopress.orgnih.gov 3,4-DC promotes the translocation of TFEB and TFE3 from the cytoplasm into the nucleus, both in cell cultures and in animal models. embopress.orgnih.gov Once in the nucleus, these transcription factors drive the expression of genes involved in autophagy and lysosomal biogenesis. nih.gov This TFEB-mediated enhancement of autophagy is central to 3,4-DC's ability to inhibit detrimental cellular processes like pyroptosis and necroptosis, thereby contributing to cellular homeostasis and protection against stress. nih.govnih.gov

Table 2: this compound as a Caloric Restriction Mimetic (CRM)

Activity Mechanism Cellular Effect Reference
Caloric Restriction Mimicry Induces deacetylation of cytoplasmic proteins Mimics effects of caloric restriction embopress.org
Autophagy Induction Stimulates autophagic flux Degradation of damaged cellular components embopress.orgnih.gov
Transcription Factor Activation Promotes nuclear translocation of TFEB and TFE3 Upregulation of autophagy-related genes embopress.orgnih.gov

Investigation of Other Biological Activities of this compound

Chalcones as a class of compounds have been investigated for their antimalarial activity, often targeting essential parasite enzymes. nih.gov One such target is falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. This enzyme plays a critical role in the degradation of hemoglobin, which is necessary for the parasite's survival within infected red blood cells. nih.gov

Computational docking studies have been performed to evaluate the inhibitory potential of chalcone derivatives against falcipain-2. nih.gov One such study focused on four structurally related chalcones, including 2′,4′-dihydroxy-3,4-dimethoxychalcone, a close derivative of this compound. The research aimed to elucidate the molecular mechanisms by which these compounds might exert antimalarial effects through binding to falcipain-2. nih.gov These computational models serve as a basis for identifying structural features that could be optimized to develop more potent falcipain-2 inhibitors. nih.gov

Table 3: Antimalarial Research on a this compound Derivative

Compound Studied Target Enzyme Research Method Potential Application Reference

The antibacterial potential of various chalcone derivatives has been an area of active research, with activity often dependent on the specific substitution patterns on the aromatic rings. ceon.rs However, studies focusing specifically on this compound are limited.

Research on closely related derivatives provides some insight. A study synthesizing and screening 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone found that neither compound exhibited a zone of inhibition against Gram-positive or Gram-negative bacteria. nijophasr.netresearchgate.net In contrast, another investigation of bromo-derivatives found that 4-bromo-3′,4′-dimethoxychalcone was active against the Gram-negative bacteria E. coli and S. typhimurium, suggesting that halogen substitution might be favorable for antibacterial activity in this class of chalcones. ceon.rs Furthermore, the derivative (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one demonstrated excellent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. gsconlinepress.com

Table 4: Antibacterial Activity of this compound Derivatives

Compound Derivative Bacterial Strains Activity Reference
3,4,5-trimethoxy-3',4'-dimethoxychalcone Gram-positive and Gram-negative None observed researchgate.net
2,4,6-trimethoxy-3',4'-dimethoxychalcone Gram-positive and Gram-negative None observed researchgate.net
4-bromo-3′,4′-dimethoxychalcone E. coli, S. typhimurium Active ceon.rs

This compound (referred to as 3,4-DC in studies) has demonstrated significant neuroprotective effects in the context of secondary injury following spinal cord injury (SCI). nih.govresearchgate.net Secondary injury involves a cascade of events, including neuroinflammation and cell death, that occurs after the initial trauma. nih.gov

In a study using a mouse model of SCI, treatment with 3,4-DC led to improved functional recovery, a reduction in the glial scar area, and decreased motor neuron death. nih.govnih.gov The underlying mechanism for this neuroprotection is linked to its function as a caloric restriction mimetic that enhances autophagy. nih.gov By promoting TFEB-mediated autophagy, 3,4-DC helps clear cellular debris and damaged components. nih.govnih.gov Furthermore, it was found to inhibit two forms of pro-inflammatory cell death, pyroptosis and necroptosis. nih.govresearchgate.net RNA sequencing confirmed that pathways related to autophagy, necroptosis, and oxidative stress were modulated by 3,4-DC treatment. nih.gov These findings suggest that 3,4-DC's ability to enhance cellular housekeeping through autophagy and suppress inflammatory cell death pathways contributes to its neuroprotective properties. nih.govresearchgate.net

Table 5: Neuroprotective Effects of this compound in a Spinal Cord Injury Model

Finding Observation Molecular Mechanism Reference
Functional Recovery Improved motor function - nih.govnih.gov
Tissue Pathology Reduced glial scar area and motor neuron death - nih.govnih.gov
Autophagy Enhanced TFEB-mediated autophagy Upregulation of cellular clearance pathways nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
This compound 3,4-DC
4,4'-Dimethoxychalcone 4,4'-DMC
2′,4′-dihydroxy-3,4-dimethoxychalcone -
3,4,5-trimethoxy-3',4'-dimethoxychalcone -
2,4,6-trimethoxy-3',4'-dimethoxychalcone -
4-bromo-3′,4′-dimethoxychalcone -
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one -
Dasatinib -
Quercetin -
Resveratrol -
Metformin -
Rapamycin -
Spermidine -

Anti-melanogenic Research (for related chalcones)

Chalcones, a class of flavonoid compounds biosynthesized in plants, have garnered scientific interest for their potential biological activities, including their role in melanogenesis. nih.gov Melanogenesis is the process of producing melanin (B1238610), a pigment responsible for coloration in the skin, hair, and eyes. While essential for protecting the skin from harmful UV radiation, the overproduction and accumulation of melanin can lead to hyperpigmentation. nih.gov The key regulatory enzyme in melanin synthesis is tyrosinase, and its inhibition is a primary strategy for the development of agents that address hyperpigmentation. nih.govmedicaljournals.se Research has explored various chalcone derivatives for their anti-melanogenic properties, investigating their effects on melanin production and the underlying molecular pathways. nih.govnih.gov

Studies on hydroxylated and methoxylated chalcone derivatives have revealed that their substitution patterns significantly influence their anti-melanogenic efficacy. nih.gov For instance, research on derivatives of 2'-hydroxy-4'-methoxychalcone (B191446) has demonstrated varying degrees of inhibition of melanogenesis. nih.gov

In a comparative study using B16F10 melanoma cells, the anti-melanogenic effects of several 2'-hydroxy-4'-methoxychalcone derivatives were evaluated. Among the tested compounds was 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC). At a concentration of 5 μM, 3,4'-DMC was found to reduce melanogenesis by approximately 18.25%. nih.gov In the same study, its effect on tyrosinase activity was also assessed, showing a modest inhibition of about 3.69%. nih.gov This suggests that while 3,4'-DMC possesses some anti-melanogenic activity, other related chalcones exhibit more potent effects. For example, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) demonstrated a more significant reduction in both melanogenesis (32.58%) and tyrosinase activity (40.18%) at the same concentration. nih.gov

Conversely, not all methoxy-substituted chalcones inhibit melanogenesis. The position of the methoxy (B1213986) groups on the chalcone structure plays a crucial role in their biological activity. nih.gov For example, 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) was reported to increase melanogenesis by about 7.69% and tyrosinase activity by approximately 8.16%. nih.gov This highlights the complexity of the structure-activity relationship among chalcone derivatives. Some methoxy flavonoids, such as nobiletin (B1679382) and tangeretin, have also been shown to stimulate melanogenesis. nih.gov

The molecular mechanisms underlying the anti-melanogenic effects of inhibitory chalcones often involve the modulation of key signaling pathways. mdpi.com The microphthalmia-associated transcription factor (MITF) is a critical regulator of melanogenesis, controlling the expression of essential melanogenic enzymes like tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govmdpi.com Effective anti-melanogenic chalcones typically downregulate the expression of MITF and its downstream targets. nih.govmdpi.com

Several signaling pathways converge to regulate MITF expression, and chalcones have been shown to interfere with these cascades. mdpi.com These pathways include the cAMP-PKA-CREB pathway, the MAPK pathway (involving ERK, p38, and JNK), and the Wnt/β-catenin pathway. nih.govmdpi.com For instance, 2'-hydroxy-3,6'-dimethoxychalcone has been shown to inhibit melanogenesis by downregulating MITF expression through these signaling pathways. mdpi.com Similarly, 2'-hydroxy-4',6'-dimethoxychalcone exerts its potent anti-melanogenic effects by downregulating MITF and associated proteins. nih.govnih.gov

The interactive table below summarizes the research findings on the anti-melanogenic activity of 2'-hydroxy-3,4'-dimethoxychalcone and related compounds.

Compound NameConcentration (µM)Melanin Content Reduction (%)Tyrosinase Activity Inhibition (%)
2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC)518.253.69
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)532.5840.18
2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC)56.0815.30
2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC)5-7.69 (Increase)-8.16 (Increase)
2'-hydroxy-3,6'-dimethoxychalcone531.4237.97

Structure Activity Relationship Sar Investigations of 3,4 Dimethoxychalcone and Its Analogs

Influence of Methoxy (B1213986) and Hydroxyl Groups on the Bioactivity of 3,4'-Dimethoxychalcone

The presence, number, and location of methoxy and hydroxyl groups on the chalcone (B49325) scaffold are critical determinants of its biological activities, including antioxidant and anti-inflammatory properties. These groups alter the electronic properties and spatial arrangement of the molecule, which in turn affects how it interacts with biological targets.

For instance, the antioxidant activity of chalcones is often linked to the presence of hydroxyl groups. In a comparative study, the chalcone butein, which has two hydroxyl groups, demonstrated higher antioxidant activity against the superoxide (B77818) radical anion than 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), which has two methoxy groups in place of two of butein's hydroxyls. mdpi.com This suggests that the hydroxyl groups are more effective at scavenging this particular reactive oxygen species. This is further supported by the general observation that a higher number of free hydroxyl groups correlates with better antioxidant activity, while a greater number of methoxy groups tends to decrease this activity. mdpi.com

Conversely, methoxy groups can enhance other biological effects. For example, in studies on antibacterial activity, the presence of methoxy groups on one of the aromatic rings (ring A) was found to reduce the compound's effectiveness against Micrococcus luteus. mdpi.com This highlights that the influence of these functional groups is not uniform across all biological activities and is highly dependent on the specific endpoint being measured.

Effects of Substituent Position and Number on Specific Biological Activities

The precise location and quantity of substituents on the chalcone framework are pivotal in defining its specific biological actions. Research has demonstrated that even minor changes in the position of a functional group can lead to significant differences in activity.

In the context of anti-inflammatory and anticancer activities, the substitution pattern is a key area of investigation. nih.gov For example, a study of chalcone derivatives as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of inflammation, revealed that structural complexity is not a prerequisite for potent inhibition. nih.govacs.org This suggests that the strategic placement of a few key functional groups can be highly effective.

The position of a substituent can also influence a compound's reactivity with cellular components. For instance, the reaction of chalcones with cellular thiols, such as glutathione (B108866), is affected by the nature of the substituent at the 4-position. mdpi.com A study comparing 4-methyl and 4-methoxy substituted chalcones found that the 4-methyl derivative exhibited higher initial reactivity with thiols under certain pH conditions. mdpi.com This differential reactivity can have significant implications for the biological effects of these compounds, as interactions with thiols can modulate the function of various proteins. mdpi.com

Furthermore, the number of methoxy groups has been shown to be a determining factor in certain biological outcomes. In a series of 3',4',5'-trimethoxychalcone analogues, the number and position of methoxy and hydroxyl groups were found to be critical for their ability to inhibit nitric oxide production and tumor cell proliferation. nih.gov This underscores the importance of a systematic exploration of substituent effects to optimize a desired biological activity.

Covalent Interactions and Their Role in this compound's Mechanism of Action

Several biological effects of chalcones are attributed to their ability to form covalent bonds with cellular macromolecules, particularly proteins. mdpi.com This reactivity is often associated with the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups such as the thiol group of cysteine residues in proteins.

The thiol reactivity of chalcones is a key aspect of their mechanism of action, as it can lead to the modulation of protein function. mdpi.com This covalent modification can alter the activity of enzymes or other proteins that play a role in various cellular processes. The rate and extent of these reactions are influenced by the electronic properties of the chalcone, which are in turn determined by the substituents on the aromatic rings.

For example, the electron-donating or electron-withdrawing nature of a substituent can affect the electrophilicity of the β-carbon in the α,β-unsaturated system, thereby influencing its reactivity towards thiols. mdpi.com A study investigating the reaction of 4-methyl- and 4-methoxychalcone (B190469) with cellular thiols found that the nature of the 4-substituent influenced the initial reaction rate and the diastereoselectivity of the adduct formation. mdpi.com This suggests that subtle changes in the chemical structure can have a significant impact on the covalent interactions of these compounds.

Comparative SAR Studies with Other Dimethoxychalcone Isomers and Derivatives

Comparative studies of different dimethoxychalcone isomers and their derivatives provide valuable insights into the structure-activity relationships of this class of compounds. By systematically varying the position of the methoxy groups and introducing other substituents, researchers can probe the structural requirements for specific biological activities.

For instance, a comparison of the autophagy-inducing activity of 3,4-dimethoxychalcone (B600365) (3,4-DC) and 4,4'-dimethoxychalcone (B191108) (4,4'-DC) revealed that 3,4-DC exhibited a broader and more consistent activity across different cell lines. nih.gov This highlights the importance of the methoxy group positioning for this particular biological effect.

The introduction of hydroxyl groups to the dimethoxychalcone scaffold can also have a profound impact on bioactivity. For example, the enzymatic hydroxylation of a dimethoxy dihydrochalcone (B1670589) to produce a dihydroxy-dimethoxy dihydrochalcone resulted in a more than 100-fold increase in free radical scavenging activity and a more than 7-fold increase in anti-inflammatory activity. researchgate.net

Furthermore, studies on other dimethoxychalcone derivatives, such as 2′-hydroxy-3,6′-dimethoxychalcone, have demonstrated their potential in modulating cellular processes like melanogenesis and inflammation. nih.gov These comparative analyses are crucial for identifying the optimal substitution patterns for a desired therapeutic effect and for guiding the design of new, more potent, and selective chalcone-based agents.

Data Tables

Table 1: Comparison of Antioxidant Activity

Compound Key Structural Features Relative Antioxidant Activity Reference
Butein Four hydroxyl groups High mdpi.com

Table 2: Influence of Substituents on Antibacterial Activity against M. luteus

Compound Feature Effect on Activity Reference

Table 3: Reactivity of Chalcones with Cellular Thiols

Compound 4-Position Substituent Relative Initial Reactivity Reference
Chalcone 1 Methyl (-CH₃) Higher mdpi.com

Table 4: Comparative Autophagy-Inducing Activity

Compound Isomer Activity Profile Reference
3,4-dimethoxychalcone (3,4-DC) 3,4-isomer Broad and consistent nih.gov

Pharmacological Research on 3,4 Dimethoxychalcone in Preclinical Models

In Vitro Pharmacological Profiling of 3,4'-Dimethoxychalcone

Laboratory studies using cell-based assays have been instrumental in profiling the molecular activities of this compound, revealing its influence on key cellular pathways and identifying its molecular targets.

This compound has been shown to modulate several critical cellular pathways, primarily centered around autophagy and cellular stress responses. A hallmark of its activity is the induction of autophagic flux, a cellular recycling process, which has been observed across multiple human and rodent cell lines. nih.govnih.gov This induction is linked to the compound's ability to cause the deacetylation of cytoplasmic proteins, a characteristic feature of caloric restriction mimetics. nih.govresearchgate.net

The primary mechanism for autophagy induction by 3,4'-DC involves the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govembopress.org These transcription factors are master regulators of lysosomal biogenesis and autophagy. nih.gov Further investigation has revealed that 3,4'-DC modulates TFEB activity through the MCOLN1-calcineurin signaling pathway. nih.gov In studies related to spinal cord injury models, 3,4'-DC was also found to inhibit pathways related to programmed cell death, specifically pyroptosis and necroptosis, by enhancing autophagy. nih.gov

Table 1: Summary of Cellular Pathway Modulation by this compound in Various Cell Lines

Cell Line Species Cell Type Modulated Pathway Key Findings Reference(s)
U2OS Human Osteosarcoma Autophagy Induces formation of GFP-LC3 dots, indicating autophagic flux. nih.gov
H4 Human Neuroglioma Autophagy, Protein Acetylation Induces autophagy and reduces protein acetylation. embopress.org
HUVEC Human Vascular Endothelium Autophagy Induces aggregation of LC3 in cytoplasmic dots. nih.gov
RAW 264.7 Murine Macrophage Autophagy Induces aggregation of LC3 in cytoplasmic dots. nih.gov
H9c2 Rat Cardiomyoblast Autophagy Induces aggregation of LC3 in cytoplasmic dots. nih.gov

Research into the direct molecular interactions of this compound has identified key proteins that mediate its effects on cellular pathways. The principal targets implicated in its mechanism of action are the transcription factors TFEB and TFE3. nih.govresearchgate.net Studies have consistently shown that 3,4'-DC stimulates the movement of these proteins from the cytoplasm into the nucleus in various cell types, including hepatocytes and cardiomyocytes. nih.govembopress.org This nuclear translocation is a prerequisite for the transcription of autophagy-related genes. nih.gov

The activation of TFEB is further understood to be regulated by upstream signaling components. Evidence points to the engagement of the MCOLN1-calcineurin and the AMPK-TRPML1-calcineurin signaling pathways. nih.govnih.gov These findings suggest that 3,4'-DC may interact with one or more components of this cascade to ultimately dephosphorylate and activate TFEB. While many chalcone (B49325) derivatives are known to interact with targets like tubulin, specific evidence for direct binding of this compound to these targets is less established than its functional impact on the TFEB/TFE3 axis. ugm.ac.idresearchgate.net

Table 2: Identified Molecular Targets and Signaling Pathways for this compound

Target/Pathway Role Evidence of Engagement Reference(s)
TFEB/TFE3 Master regulators of autophagy and lysosomal biogenesis 3,4'-DC stimulates nuclear translocation and activity. nih.govnih.govembopress.orgnih.gov
MCOLN1-calcineurin signaling pathway Upstream regulator of TFEB activity 3,4'-DC modulates TFEB activity via this pathway. nih.gov

In Vivo Preclinical Studies of this compound Using Animal Models

Following promising in vitro results, this compound has been evaluated in several animal models to assess its therapeutic potential in complex physiological and pathological settings.

In mouse models, this compound has demonstrated significant cardioprotective effects. nih.govembopress.org Administration of the compound was found to protect the heart against necrosis following the ligation of a coronary artery. nih.gov The protective mechanism was shown to be dependent on the induction of autophagy within cardiomyocytes. nih.gov This was confirmed in studies using conditional knockout mice lacking the essential autophagy gene Atg7, where the cardioprotective effects of 3,4'-DC were eliminated. nih.gov Furthermore, in mouse models of atherosclerosis, 3,4'-DC reduced the development of aortic lesions and neointimal hyperplasia, indicating a broader beneficial effect on cardiovascular health. nih.govnih.gov

Table 3: Summary of Cardioprotective Effects of this compound in Animal Models

Animal Model Condition Key Findings Mechanism Reference(s)
Mouse Coronary artery ligation Reduced myocardial necrosis. Autophagy-dependent. nih.gov
Mouse (Atg7 knockout) Coronary artery ligation Cardioprotective effect was abolished. Confirmed dependence on autophagy. nih.gov
Mouse (ApoE-/-) Atherosclerosis (diet-induced) Significantly reduced atherosclerotic lesions in the aorta. Autophagy induction. nih.govnih.gov

This compound has been investigated for its potential to enhance the effectiveness of conventional anticancer treatments. In vivo studies have shown that 3,4'-DC can improve the efficacy of anticancer chemotherapy. nih.govembopress.org The mechanism underlying this enhancement is linked to its ability to induce autophagy in malignant cells. nih.gov When autophagy was genetically inactivated in cancer cells, the beneficial effect of 3,4'-DC on the chemotherapy response was lost, highlighting the critical role of this cellular process. nih.gov While other chalcone derivatives have been shown to overcome multidrug resistance by inhibiting efflux pumps like P-glycoprotein, the primary evidence for 3,4'-DC points towards an autophagy-dependent mechanism. nih.gov

Table 4: Enhancement of Anticancer Chemotherapy by this compound in In Vivo Models

Animal Model Cancer Type Chemotherapy Key Findings Mechanism Reference(s)

The therapeutic potential of this compound has been specifically evaluated in the context of ischemia/reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow. In a mouse model of limb I/R injury, administration of 3,4'-DC significantly mitigated tissue damage. nih.gov Observed benefits included alleviation of hypoperfusion, reduction of tissue swelling, and preservation of skeletal muscle fiber structure. nih.govresearchgate.net The protective effects were attributed to the compound's ability to enhance TFEB-mediated autophagy while simultaneously suppressing oxidative stress and apoptosis. nih.gov Blocking autophagy pharmacologically negated these protective antioxidant and anti-apoptotic effects. nih.gov These findings align with its demonstrated cardioprotective effects against ischemic injury, suggesting a valuable therapeutic potential in conditions involving I/R. nih.gov

Table 5: Therapeutic Effects of this compound in Ischemia/Reperfusion (I/R) Injury Models

Animal Model Injury Model Therapeutic Effects Proposed Mechanism of Action Reference(s)
Mouse Limb Ischemia/Reperfusion Alleviated hypoperfusion, reduced tissue swelling, decreased skeletal muscle damage and cellular injury. Enhancement of TFEB-driven autophagy; suppression of oxidative stress and apoptosis. nih.govresearchgate.net

Research on Reducing Atherosclerosis in Animal Models

Preclinical research has identified this compound (3,4-DC) as a compound with potent anti-atherogenic activity, investigated in two distinct mouse models of atherosclerosis. nih.gov Atherosclerosis is a disease linked to aging and is a primary cause of several cardiovascular conditions. nih.gov The potential of autophagy inducers to protect against atherosclerosis has been a key motivator for this research. nih.govnih.gov

In one model, which examines neointima formation after grafting vein segments to the carotid artery, the local application of 3,4-DC was found to preserve the vessel lumen and decrease neointima lesions. nih.gov

A second model utilized genetically predisposed Apolipoprotein E-knockout (ApoE-/-) mice fed an atherogenic, high-fat diet. nih.govnih.govactascientific.com In these mice, intraperitoneal injections of 3,4-DC led to a significant reduction in the number of atherosclerotic lesions within the aorta. nih.govnih.gov This research suggests that 3,4-DC is an autophagy inducer with significant potential for combating atherosclerosis. nih.gov The compound was noted for its ability to induce autophagy in various cell types relevant to cardiovascular disease, including those of endothelial, myocardial, and myeloid/macrophagic origin. nih.govgustaveroussy.fr

Table 1: Effects of this compound on Atherosclerosis in Animal Models

Animal ModelKey FindingsReference
Vein graft model in miceLocal application maintained vessel lumen and reduced neointima lesions. nih.gov
ApoE-/- mice on a high-fat dietIntraperitoneal injections significantly reduced the number of atherosclerotic lesions in the aorta. nih.govnih.gov

Assessment of Effects on Age-Related Phenotypes in Animal Models

This compound has been identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting and longevity-extending effects of caloric restriction without reducing food intake. nih.gov CRMs are known to provoke the deacetylation of cellular proteins and increase autophagic flux, which are cellular processes associated with anti-aging effects. nih.gov The accumulation of senescent cells is considered a hallmark of aging and contributes to the development of age-related diseases. mdpi.com While direct studies on this compound's effect on a broad range of age-related phenotypes in animal models are specific, its function as a CRM and potent autophagy inducer is central to its anti-aging potential. nih.govembopress.org

Research on the related compound 4,4′-dimethoxychalcone has shown it can decelerate the senescence of human cell cultures and extend the lifespan of yeast, worms, and flies, effects which are dependent on autophagy. d-nb.info That compound was also found to reduce senescence-associated factors in the liver of old mice. nih.gov Although distinct, the shared chalcone structure and common mechanism of autophagy induction provide a basis for the anti-aging potential attributed to this compound through its CRM properties. embopress.orgd-nb.info The primary mechanism identified for 3,4'-DC involves the activation of transcription factors that regulate cellular cleaning processes, which can counteract age-related cellular damage. nih.govresearchgate.net

Table 2: Anti-Aging-Related Properties of this compound in Preclinical Research

PropertyObserved Effect/MechanismSignificance for Age-Related PhenotypesReference
Caloric Restriction Mimetic (CRM)Induces protein deacetylation and stimulates autophagic flux.Mimics the health-promoting and longevity-extending effects of caloric restriction. nih.gov
Autophagy InductionActivates pro-autophagic transcription factors TFEB and TFE3.Enhances cellular renewal and clearance of damaged components, counteracting age-related decline. embopress.orgresearchgate.net

Autophagy Induction in Organ-Specific In Vivo Systems

In vivo studies have confirmed that this compound is a potent inducer of autophagy in multiple mouse organs. nih.govembopress.org The mechanism of action is distinct from other known CRMs, as it requires gene transcription and mRNA translation dependent on Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govembopress.org

In studies involving C57Bl/6 mice, intraperitoneal administration of 3,4-DC stimulated the translocation of TFEB and TFE3 into the nuclei of both hepatocytes (liver cells) and cardiomyocytes (heart cells). nih.govembopress.orgresearchgate.net This nuclear translocation is a critical step for activating the expression of genes related to autophagy and lysosomal biogenesis.

Further experiments using mice that ubiquitously express a green fluorescent protein-tagged LC3 (GFP-LC3), a marker for autophagosomes, demonstrated a visible increase in GFP-LC3 puncta in the cytoplasm of hepatocytes and cardiomyocytes following 3,4-DC treatment. embopress.org This increase in puncta signifies the formation of autophagosomes. The effect was more pronounced when lysosomal protease inhibitors were co-administered, confirming that 3,4-DC enhances the entire autophagic flux, from the formation of autophagosomes to their degradation. embopress.org Immunoblotting analysis in non-transgenic mice also showed an increase in the lipidated form of LC3 (LC3-II) in both the liver and the heart, further validating the induction of autophagy in these organs. embopress.org This autophagy induction was shown to be functionally significant, as 3,4-DC provided cardioprotective effects against ischemia in an autophagy-dependent manner. embopress.orgresearchgate.net

Table 3: Organ-Specific Autophagy Induction by this compound in Mice

Organ/Cell TypeMethod of DetectionKey Molecular FindingReference
Liver (Hepatocytes)Subcellular fractionation and immunoblottingInduced nuclear translocation of TFEB and TFE3. nih.govembopress.org
Liver (Hepatocytes)Fluorescence microscopy in GFP-LC3 transgenic miceIncreased formation of GFP-LC3 puncta, indicating autophagosome formation. embopress.org
Heart (Cardiomyocytes)Subcellular fractionation and immunoblottingInduced nuclear translocation of TFEB and TFE3. nih.govembopress.org
Heart (Cardiomyocytes)Fluorescence microscopy in GFP-LC3 transgenic miceIncreased formation of GFP-LC3 puncta. embopress.org
HeartImmunoblottingIncreased relative abundance of LC3-II, confirming LC3 lipidation. embopress.org

Advanced Analytical and Computational Research Methodologies Applied to 3,4 Dimethoxychalcone

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are fundamental in confirming the identity and purity of 3,4'-Dimethoxychalcone and in probing its molecular structure. These methods provide detailed information on the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic, aromatic, and methoxy (B1213986) protons. The two vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system typically appear as doublets in the downfield region (δ 7.0-8.0 ppm), with a large coupling constant (J ≈ 15 Hz) confirming their trans configuration. Protons on the disubstituted B-ring and the monosubstituted A-ring would resonate in the aromatic region (δ 6.9-8.1 ppm). The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-4.0 ppm.

¹³C-NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is anticipated for the carbonyl carbon (C=O), typically appearing around δ 190 ppm. The vinylic carbons (C-α and C-β) are expected in the δ 120-145 ppm range. The aromatic carbons would generate a series of signals between δ 110-160 ppm, with carbons attached to oxygen appearing more downfield. The two methoxy carbons would be observed in the upfield region, typically around δ 56 ppm.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HMethoxy Protons (-OCH₃)~3.8 - 4.0 (singlet)
¹HAromatic Protons (Ar-H)~6.9 - 8.1 (multiplets, doublets)
¹HVinylic Protons (-CH=CH-)~7.0 - 8.0 (doublets, J ≈ 15 Hz)
¹³CMethoxy Carbons (-OCH₃)~56
¹³CAromatic Carbons (Ar-C)~110 - 160
¹³CVinylic Carbons (-C=C-)~120 - 145
¹³CCarbonyl Carbon (C=O)~190

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peak is the strong, sharp absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, which typically appears in the 1650-1675 cm⁻¹ region. The stretching vibration of the vinylic carbon-carbon double bond (C=C) is observed in the 1600-1650 cm⁻¹ range. Absorptions corresponding to the C-O stretching of the aryl-alkyl ether (methoxy groups) are found in the 1250-1265 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while alkyl C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.

Vibrational ModeFunctional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretchα,β-Unsaturated Ketone~1650 - 1675
C=C StretchAlkene / Aromatic~1580 - 1640
C-O StretchAryl-Alkyl Ether~1250 - 1265
C-H StretchAromatic>3000
C-H StretchAlkyl (Methoxy)<3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as chalcones. The extended π-system of this compound, which includes two aromatic rings and an enone bridge, allows it to absorb light in the UV region.

Research has shown that this compound has significant potential as a sunscreen agent due to its ability to absorb UV radiation across a wide wavelength range. researchgate.net When measured in ethanol, its UV spectrum shows two distinct maximum absorption wavelengths (λmax): one in the UVB region at approximately 260 nm and another in the UVA region at 356 nm. researchgate.net This broad absorption profile makes it a candidate for use as a UVA-protection factor (UVA-PF) in sunscreen formulations. researchgate.netnih.gov

Mass Spectrometry Techniques (GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a precursor ion.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound (C₁₇H₁₆O₃) shows a molecular ion peak [M]⁺ at m/z 268, corresponding to its molecular weight. Common fragments observed include peaks at m/z 237 (loss of -OCH₃) and m/z 77 (phenyl group).

Electrospray Ionization (ESI-MS) is a soft ionization technique often used for MS/MS experiments. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 269.1172. Collision-induced dissociation of this precursor ion yields characteristic product ions.

TechniqueIonm/z (Mass-to-Charge Ratio)Proposed Fragment Identity
GC-MS[M]⁺268Molecular Ion
GC-MSFragment237[M - OCH₃]⁺
GC-MSFragment77[C₆H₅]⁺ (Phenyl)
ESI-MS/MS[M+H]⁺269.1172Precursor Ion
ESI-MS/MSProduct Ion191Fragment from precursor
ESI-MS/MSProduct Ion131Fragment from precursor
ESI-MS/MSProduct Ion105Fragment from precursor

X-ray Crystallography and Structural Analysis of this compound

Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction studies have been performed on this compound, providing a detailed picture of its solid-state structure. The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Fdd2.

A key conformational feature of chalcones is the relative orientation of the two aromatic rings. In the crystal structure of this compound, the molecule is not perfectly planar. The dihedral angle between the planes of the two benzene rings is 25.75°. This twist is a common feature in chalcone (B49325) structures, arising from a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the rings and the enone bridge. The crystal packing is reported to be stabilized by C—H⋯π interactions.

Crystallographic ParameterValueReference
Molecular FormulaC₁₇H₁₆O₃
Crystal SystemOrthorhombic
Space GroupFdd2
Unit Cell Parameter (a)27.7541 (4) Å
Unit Cell Parameter (c)5.6487 (1) Å
Dihedral Angle (Benzene Rings)25.75 (3)°

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture and stability of this compound in the solid state are dictated by a network of weak intermolecular forces. X-ray crystallography studies reveal that the molecule's crystal packing is primarily stabilized by C—H⋯π interactions. In the crystalline structure, the dihedral angle, which is the angle between the two benzene rings, has been measured to be 25.75 (3)°. This non-planar conformation is a key feature of its molecular geometry.

Table 1: Crystallographic and Intermolecular Interaction Data for this compound and Related Structures
ParameterObserved Value/TypeSignificanceReference
Dihedral Angle (Benzene Rings)25.75 (3)°Indicates a non-planar molecular conformation. researchgate.net
Primary Stabilizing InteractionC—H⋯π interactionsKey force governing the crystal packing arrangement. researchgate.net
Other Significant Interactions (in related chalcones)C—H⋯O hydrogen bondsContribute to the formation of dimeric structures. nih.gov
π-π stackingOccurs between aromatic rings of adjacent molecules, contributing to stability. mdpi.com
H⋯H contactsRepresent a significant portion of the surface contacts in the crystal packing. nih.gov

Advanced Electrochemical and Voltammetry Studies of this compound

Advanced electrochemical techniques, such as voltammetry, are employed to investigate the redox properties of this compound. These methods provide insights into the electron-donating or accepting capabilities of the molecule, which are fundamental to its chemical reactivity and potential biological activities, particularly its antioxidant capacity.

Electrochemical Characterization of Antioxidant Activity

Voltammetric methods are highly sensitive for assessing antioxidant activity. researchgate.net The principle involves measuring the ability of a compound to interact with electrochemically generated reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂⁻). Studies on structurally related chalcones, like 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), utilize techniques such as rotating ring-disk electrode (RRDE) voltammetry to quantify this activity. mdpi.com

In a typical RRDE experiment, O₂ is reduced at the disk electrode to generate O₂⁻, and the resulting current is measured. In the presence of an antioxidant like a chalcone, the O₂⁻ is scavenged, leading to a decrease in the current detected at the ring electrode. The extent of this current decrease is proportional to the antioxidant's ability to neutralize the radical. mdpi.com By systematically varying the concentration of the chalcone, a dose-response relationship can be established, allowing for the quantification of its antioxidant potency. This electrochemical approach provides a direct measure of the compound's radical-scavenging ability, a key mechanism of antioxidant action. mdpi.comdu.ac.ir

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for elucidating the properties and potential applications of this compound at the molecular level. These in silico methods complement experimental research by providing detailed insights into molecular structure, electronic properties, and interactions with biological targets.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are used to explore its potential to bind to the active sites of various protein targets, thereby predicting its pharmacological activity.

Research has shown that this compound activates autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB). nih.govnih.gov Molecular docking studies can be used to model the interaction between this compound and proteins involved in the TFEB signaling pathway, such as mTORC1 kinase, to understand the structural basis of this activation. Similarly, docking studies on related chalcones against targets like the cysteine protease falcipain-2 (an antimalarial target) or the SARS-CoV-2 main protease have been performed to evaluate their inhibitory potential. mdpi.comresearchgate.net These simulations calculate a binding energy or docking score, which estimates the binding affinity between the ligand (chalcone) and the protein. The results help identify key amino acid residues involved in the interaction and guide the design of more potent analogs. researchgate.netmdpi.com

Table 2: Examples of Molecular Docking Targets for Chalcone Derivatives
Protein TargetPotential Therapeutic AreaKey Findings from Docking StudiesReference
TFEB Pathway Proteins (e.g., mTORC1)Neuroprotection, Autophagy-related diseasesThis compound is a known activator of TFEB. Docking can elucidate binding modes to regulatory proteins. nih.gov
Falcipain-2AntimalarialStructurally similar chalcones were docked to identify potential covalent interactions with the catalytic Cys42 residue. mdpi.com
SARS-CoV-2 Main Protease (Mpro)Antiviral (COVID-19)4,4'-Dimethoxychalcone (B191108) showed a significant binding affinity (-6.00 kcal/mol) within the active site. researchgate.net
Estrogen Receptor α (ERα)Anti-breast cancerChalcone derivatives were studied for their binding modes and interactions with key residues like Leu346, Ala350, and Arg394. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations are employed to optimize its molecular geometry, determine its electronic properties, and understand its reactivity. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. These computational results are often compared with experimental data, such as X-ray diffraction results, to validate the theoretical model. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org The fundamental principle is that the structural properties of a molecule determine its activity. While specific QSAR models for this compound are not extensively detailed, numerous studies have been performed on series of chalcone analogs to predict activities such as anticancer, anti-inflammatory, and larvicidal effects. acs.orgnih.govnih.gov

In a QSAR study, various molecular descriptors are calculated for a set of chalcone analogs. These descriptors quantify different aspects of the molecular structure, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which relate to how the molecule interacts with biological targets.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Topological descriptors: which describe the connectivity of atoms within the molecule.

Hydrophobicity descriptors: (e.g., LogP) which relate to the molecule's solubility and ability to cross cell membranes.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). isca.me A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized chalcone analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. acs.org

Molecular Dynamics (MD) Simulations to Assess Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations are applied to predict and analyze the stability of the complex formed between the compound (the ligand) and its target proteins.

In Vitro Cellular and Biochemical Assay Methodologies

A variety of in vitro assays are fundamental to characterizing the biological activities of this compound at the cellular and molecular levels.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the conversion of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

In the investigation of this compound, the MTT assay is crucial for establishing its profile as a non-toxic agent. Studies have confirmed that one of the key criteria for its classification as a caloric restriction mimetic is the absence of cytotoxic effects. nih.govembopress.org This was determined by treating various human cell lines with this compound and subsequently performing MTT assays, which showed that the compound did not reduce cell viability.

Flow cytometry is a laser-based technology used for cell counting, sorting, and biomarker detection. In the study of this compound, it has been utilized to verify the compound's lack of cytotoxicity. Following treatment, cells can be stained with viability dyes like propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells. Flow cytometry analysis of this compound-treated cells stained with PI confirmed that the compound does not induce cell death. nih.gov

Furthermore, flow cytometry is a valuable tool for analyzing autophagy. Although not specifically detailed for this compound in the available literature, the technique is widely used to quantify autophagosomes. Cells can be stained with specific dyes, such as acridine orange, which fluoresces bright red in acidic compartments like autolysosomes, or by measuring the fluorescence of cells engineered to express GFP-LC3, a protein that aggregates in autophagosome membranes. This allows for the high-throughput quantification of autophagy induction on a single-cell basis.

Western blotting is a cornerstone technique used to detect and quantify specific proteins from cell or tissue extracts. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. It has been extensively used to unravel the molecular pathways modulated by this compound.

Research has shown that this compound treatment leads to significant changes in the expression and localization of proteins involved in autophagy, necroptosis, and pyroptosis. For instance, Western blot analysis revealed that this compound induces the nuclear translocation of the transcription factors TFEB and TFE3, key regulators of autophagy and lysosomal biogenesis. nih.govresearchgate.net It also affects the levels of core autophagy proteins like LC3-II and p62. nih.gov Additionally, studies on spinal cord injury models demonstrated that this compound treatment suppressed the expression of proteins involved in necroptosis (e.g., RIPK1, RIPK3) and pyroptosis (e.g., NLRP3, Caspase-1). medchemexpress.com

Table 1: Summary of Protein Expression Changes Induced by this compound as Determined by Western Blotting

Pathway Target Protein Observed Effect Biological Implication Source
Autophagy Nuclear TFEB Increased Activation of autophagy and lysosomal biogenesis nih.gov
Nuclear TFE3 Increased Activation of autophagy and lysosomal biogenesis nih.gov
LC3-II / GAPDH Increased Formation of autophagosomes nih.gov
p62 / GAPDH Decreased Increased autophagic flux/degradation nih.gov
Necroptosis RIPK1 Decreased Inhibition of necroptotic cell death medchemexpress.com
RIPK3 Decreased Inhibition of necroptotic cell death medchemexpress.com
Pyroptosis NLRP3 Decreased Inhibition of inflammasome activation medchemexpress.com
Caspase-1 Decreased Inhibition of pyroptotic cell death medchemexpress.com
GSDMD-N Decreased Inhibition of pore formation and pyroptosis medchemexpress.com

Immunofluorescence is a microscopy-based technique that uses fluorescently labeled antibodies to detect specific target antigens within cells or tissues. It is invaluable for visualizing the subcellular localization of proteins and understanding their function in a spatial context.

This method has been instrumental in studying this compound's effects. Immunofluorescence staining was used to visually confirm the nuclear translocation of TFEB and TFE3 upon treatment with the compound, showing a clear shift of these proteins from the cytoplasm to the nucleus in cultured cells. nih.gov This technique is also used to detect the formation of autophagosomes by observing the aggregation of GFP-LC3 into distinct puncta within the cytoplasm. embopress.orgnih.gov In tissue samples from animal models, immunofluorescence has been employed to detect necroptosis-related proteins (RIPK1, RIPK3) and pyroptosis markers (Caspase-1, GSDMD-N) in specific cell types, such as neurons, providing critical information on the compound's protective effects in a complex biological environment. medchemexpress.com

In vitro drug release profiling is a set of standardized methods used in pharmaceutical research to measure the rate and extent to which an active compound is released from a specific formulation (e.g., tablets, capsules, nanoparticles) over time under controlled laboratory conditions. These studies are critical for predicting a drug's in vivo performance and for developing extended-release or targeted delivery systems. A common method is the flow-through cell apparatus (USP Apparatus 4), which allows for testing under continuous flow conditions that can mimic physiological environments, including changes in pH to simulate passage through the gastrointestinal tract. dissolutiontech.comresearchgate.net

While these methodologies are standard in drug development, specific studies detailing the formulation of this compound into a delivery system and its subsequent in vitro release profiling are not prominently featured in the currently available scientific literature. Research has focused more on its direct biological effects and in vivo pharmacokinetics rather than on formulation-dependent release characteristics.

In Vivo Research Techniques in Preclinical Models

In the preclinical assessment of this compound, a variety of advanced in vivo research methodologies have been employed to elucidate its physiological and cellular effects in animal models. These techniques are crucial for understanding the compound's impact on tissue structure, physiological functions, and biochemical pathways.

Histological and Morphological Assessments in Tissue Samples

Histological and morphological analyses of tissue samples from preclinical models have provided key insights into the therapeutic potential of this compound. These studies primarily involve microscopic examination of tissue sections to identify structural changes resulting from the administration of the compound.

In a murine model of atherosclerosis, specifically the vein graft model, local application of this compound demonstrated a significant impact on vascular morphology. nih.gov Vein grafts in control animals exhibited marked alterations four weeks post-procedure, including the development of neointimal lesions. nih.gov In contrast, treatment with this compound was found to preserve the vessel lumen and reduce the thickness of the neointima by 50% to 70%. nih.gov Standard staining techniques, such as hematoxylin and eosin, were used to visualize these morphological changes in the vein segments. nih.gov

Another significant area of investigation has been in models of spinal cord injury (SCI). In these studies, histological specimens were obtained at various time points (3, 14, and 28 days) post-injury to assess the effects of this compound. nih.gov The analysis revealed that the compound reduced the glial scar area and decreased motor neuron death, indicating a neuroprotective effect. nih.gov

Immunofluorescence staining has also been a valuable tool. In the atherosclerosis model, this technique was used to detect the formation of autophagic puncta (LC3B), confirming the induction of autophagy in vivo. nih.gov Similarly, in the SCI model, immunofluorescence was employed to evaluate the activity of necroptosis by detecting the fluorescence densities of specific proteins in neurons. nih.gov

Table 1: Summary of Histological and Morphological Findings for this compound in Preclinical Models

Preclinical Model Tissue/Organ Assessment Technique Key Morphological/Histological Findings
Atherosclerosis (Vein Graft)Vein GraftsHematoxylin and Eosin StainingMaintained vessel lumen; Reduced neointimal thickness by 50-70%. nih.gov
Atherosclerosis (Vein Graft)Vein GraftsImmunofluorescence (LC3B)Confirmed induction of autophagy in vivo. nih.gov
Spinal Cord InjurySpinal CordHistological AnalysisReduced glial scar area; Decreased motor neuron death. nih.gov
Spinal Cord InjurySpinal CordImmunofluorescence (RIPK1, RIPK3)Decreased fluorescence densities of necroptosis markers in neurons. nih.gov

Imaging Techniques for Physiological Parameters (e.g., Laser Doppler Imaging)

Advanced imaging techniques are essential for the non-invasive monitoring of physiological parameters in real-time within living preclinical models. Laser Doppler Imaging, for instance, is a technique used to assess tissue perfusion by measuring the Doppler shift of laser light scattered by moving red blood cells in the microvasculature. While this technology is a powerful tool for investigating the influence of compounds on blood flow and vascular function, a review of the available scientific literature did not yield specific studies where Laser Doppler Imaging was used to evaluate the physiological effects of this compound.

Biochemical Marker Analysis in Animal Tissues

The analysis of biochemical markers in animal tissues is a cornerstone of in vivo research on this compound, providing a molecular-level understanding of its mechanism of action. These studies typically involve the collection of tissue and plasma samples for quantitative analysis of proteins and metabolites.

In spinal cord injury models, Western blotting has been a primary technique. This method was used to confirm that this compound functions as a caloric restriction mimetic by showing a decrease in the level of acetyl-α-tubulin. nih.gov Furthermore, to investigate the compound's effect on programmed cell death pathways, Western blotting was used to detect necroptosis activity in spinal cord tissue. nih.gov Immunofluorescence double-staining data corroborated these findings, showing a significant decrease in the fluorescence densities of RIPK1 and RIPK3 in neurons of treated animals. nih.gov

In the context of cardiovascular research, metabolomic assessments of plasma and liver have been conducted in mice treated with this compound. nih.gov Mass spectrometry-based untargeted analysis revealed the bioavailability of the compound in plasma and liver at 6 and 24 hours post-treatment. nih.gov Interestingly, while the compound was less detectable at 72 hours, it produced lasting metabolic effects, including an increase in both hepatic and circulating triglycerides. nih.gov

Studies have also confirmed the compound's ability to induce autophagy in vivo across different organs. In both the liver and heart of mice, subcellular fractionation followed by immunoblotting showed that this compound induced the nuclear translocation of transcription factors TFEB and TFE3, key regulators of autophagy. nih.gov Additionally, an increase in the lipidated form of LC3 (LC3-II), a hallmark of autophagy, was observed in both liver and heart tissues. nih.gov

Table 2: Key Biochemical Markers Modulated by this compound in Animal Tissues

Preclinical Model Tissue/Sample Analytical Technique Biochemical Marker Observed Effect
Spinal Cord InjurySpinal CordWestern BlottingAcetyl-α-tubulinDecreased nih.gov
Spinal Cord InjurySpinal CordImmunofluorescenceRIPK1, RIPK3Decreased fluorescence density nih.gov
AtherosclerosisPlasma, LiverMass SpectrometryThis compoundDetected at 6 and 24 hours nih.gov
AtherosclerosisPlasma, LiverMass SpectrometryTriglyceridesIncreased at 72 hours nih.gov
General In VivoLiver, HeartImmunoblottingTFEB, TFE3Induced nuclear translocation nih.gov
General In VivoLiver, HeartImmunoblottingLC3-IIIncreased abundance nih.gov

Current Research Landscape, Challenges, and Future Trajectories for 3,4 Dimethoxychalcone

Emerging Research Themes and Unexplored Biological Pathways

Recent scientific inquiry has identified 3,4'-Dimethoxychalcone as a compound with significant therapeutic potential, primarily through its action as a caloric restriction mimetic (CRM). embopress.orgnih.gov A central emerging theme is its ability to induce autophagy, a cellular recycling process, by activating the transcription factors TFEB and TFE3. embopress.orgnih.govresearchgate.net This mechanism is distinct from other well-characterized CRMs and represents a novel mode of action. nih.gov This discovery has spurred research into its effects on various age-related and chronic diseases.

Key emerging research areas for this compound include:

Cardioprotection: Studies have shown that the compound can mediate autophagy-dependent cardioprotective effects, particularly against ischemic injury. embopress.orgnih.govnih.gov

Atherosclerosis Prevention: this compound induces autophagy in various cardiovascular-relevant cell types, including endothelial cells, macrophages, and cardiomyocytes. nih.gov In mouse models, it has been shown to reduce neointimal hyperplasia and the formation of atherosclerotic lesions in the aorta. nih.gov

Neuroprotection: In models of spinal cord injury (SCI), this compound has been found to improve functional recovery, reduce motor neuron death, and decrease the glial scar area. nih.gov Its neuroprotective effects are linked to the enhancement of TFEB-mediated autophagy, which in turn alleviates detrimental cellular processes like pyroptosis and necroptosis. nih.gov

Oncology: The compound has been observed to improve the efficacy of anticancer chemotherapy in vivo, an effect also linked to its autophagy-inducing properties. embopress.orgnih.gov

While the activation of the TFEB/TFE3 axis is a significant breakthrough, many downstream biological pathways remain unexplored. Future research is needed to elucidate the full spectrum of genes transcribed by these factors upon activation by this compound and how these pathways are modulated in different cell types and disease states. The precise molecular interactions leading to TFEB/TFE3 activation and their translocation into the nucleus are also areas requiring deeper investigation. nih.gov Furthermore, preliminary RNA-sequencing data suggests that the compound may influence pathways related to oxidative stress, which warrants further exploration. nih.gov

Emerging Research Area Key Findings Associated Biological Pathway
Cardioprotection Protects against coronary artery ligation-induced necrosis in mice. embopress.orgnih.govAutophagy
Atherosclerosis Reduces neointimal lesions and atherosclerotic plaques in mouse models. nih.govAutophagy in endothelial cells and macrophages
Neuroprotection (Spinal Cord Injury) Improves functional recovery and reduces neuronal death. nih.govTFEB-mediated autophagy; Inhibition of pyroptosis and necroptosis
Oncology Enhances the efficacy of anticancer chemotherapy in vivo. embopress.orgnih.govAutophagy

Challenges in Translating Preclinical Findings to Broader Biological Understanding

Despite promising preclinical results, the translation of findings on this compound and related chalcones into a comprehensive biological understanding and potential therapeutic applications faces several significant hurdles. This gap between laboratory discoveries and clinical utility is often referred to as the "valley of death" in drug development. d-nb.info

A primary challenge lies in the pharmacokinetic properties of chalcones. mdpi.com Generally, this class of compounds suffers from:

Poor Bioavailability: Many chalcones exhibit low bioaccessibility and are not readily absorbed into the bloodstream when administered orally. mdpi.comfrontiersin.org

Rapid Metabolism and Elimination: The chemical structure of chalcones can make them susceptible to intensive metabolism and accelerated clearance from the body, leading to a short duration of action. nih.govnih.gov

Specifically for this compound, while it has been shown to be bioavailable after intraperitoneal injection in mice, it possesses a relatively short half-life, being barely detectable in the liver 24 hours after administration. nih.gov This necessitates further studies to understand its metabolic fate and to develop strategies for sustained delivery.

Another significant challenge is the reliance on preclinical models. researchgate.net Methodological flaws or poor experimental design in in vitro and animal studies can lead to irreproducible data. d-nb.info Effects observed in cultured cells may not translate to complex animal models, and findings in animal models, such as mice, often fail to predict efficacy and safety in humans. d-nb.inforesearchgate.net For this compound, while it shows potent anti-atherosclerotic activity in mice, it does so without altering plasma cholesterol or lipoprotein levels, suggesting a direct action on blood vessels that needs to be further validated in more complex models. nih.gov

Challenge Area Specific Issues for Chalcones (including this compound)
Pharmacokinetics Low absolute bioavailability, poor tissue distribution, rapid metabolism, and accelerated elimination. mdpi.comnih.govnih.govresearchgate.net
Bioavailability The expected level of in vivo efficacy is often not reached due to a poor bioavailability profile. mdpi.comfrontiersin.org
Metabolic Stability This compound exhibits a relatively short half-life in vivo. nih.gov
Preclinical Model Translation High attrition rates exist when moving from in vitro to in vivo models and subsequently to human studies. d-nb.inforesearchgate.net
Reproducibility Poor experimental design can lead to unreliable data and inaccurate conclusions. d-nb.info

Opportunities for Novel Analog Design and Targeted Therapeutic Research

The chalcone (B49325) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing new therapeutic agents. acs.org This provides significant opportunities for developing novel analogs of this compound with improved pharmacological profiles.

Structure-activity relationship (SAR) studies are crucial for guiding the design of new analogs. acs.org The biological activity of chalcones is highly dependent on the type and position of substituent groups on their aromatic rings. For this compound, the methoxy (B1213986) groups (-OCH3) are key determinants of its activity. By systematically modifying the number and position of these and other functional groups (such as hydroxyl groups), researchers can aim to:

Enhance Potency: Increase the compound's affinity for its molecular targets to achieve the desired biological effect at lower concentrations.

Improve Pharmacokinetics: Modify the structure to increase bioavailability, extend the half-life, and optimize distribution to target tissues. This could involve designing prodrugs or incorporating moieties that reduce metabolic breakdown. nih.govnih.gov

Increase Target Specificity: Fine-tune the structure to minimize off-target effects and create compounds that act more selectively on specific biological pathways, such as the TFEB/TFE3-mediated autophagy pathway.

This approach allows for targeted therapeutic research. For instance, analogs could be specifically designed to cross the blood-brain barrier for neurodegenerative disease applications or to accumulate in atherosclerotic plaques for cardiovascular therapy. The development of such optimized analogs, based on the unique mechanism of this compound, represents a promising future direction for translating the compound's potential into viable therapeutic strategies. mdpi.com

Collaborative and Interdisciplinary Research Needs in the Field of Chalcones

Advancing the research on this compound and other promising chalcones from preclinical discovery to potential therapeutic application is a complex endeavor that necessitates extensive collaboration across multiple scientific disciplines. mdpi.com The challenges of pharmacokinetic optimization, mechanistic elucidation, and clinical translation are too broad to be addressed by any single research group or field.

Key areas requiring interdisciplinary collaboration include:

Medicinal Chemistry and Pharmacology: Synthetic chemists are needed to design and create novel analogs of this compound, while pharmacologists are essential for evaluating their pharmacokinetic and pharmacodynamic properties in cellular and animal models. mdpi.comacs.org

Molecular and Cell Biology: Biologists are crucial for investigating the fundamental mechanisms of action, exploring the effects on pathways like autophagy, and validating molecular targets in various disease models. embopress.org

Bioinformatics and Computational Biology: The vast datasets generated by omics technologies require experts in bioinformatics and data science for analysis, integration, and interpretation. frontiersin.orgembopress.org These collaborations are vital for building predictive models of the compound's effects.

Preclinical and Clinical Research: Bridging the "valley of death" requires close interaction between basic scientists and clinical researchers to ensure that preclinical studies are designed with clinical relevance in mind and to facilitate the potential translation of the most promising compounds into human studies. d-nb.inforesearchgate.net

Ultimately, a collaborative, team-based approach that integrates expertise from chemistry, biology, pharmacology, and computational science will be essential to overcome the existing challenges and fully realize the therapeutic potential of this compound.

Q & A

What experimental methods are used to evaluate 3,4-DC-induced autophagy in spinal cord injury (SCI) models?

Basic Research Focus
To assess autophagy, researchers typically measure LC3-II puncta via immunofluorescence (indicating autophagosome formation) and quantify autophagy-related proteins (e.g., Beclin1, VPS34, CTSD) using Western blotting (WB). qPCR is employed to analyze mRNA levels of autophagy genes (e.g., Becn1, Map1lc3b) normalized to β-actin .

Advanced Research Focus
Advanced studies integrate transcriptomic data (RNA sequencing) to identify autophagy-related pathways modulated by 3,4-DC. Dual-luciferase reporter assays with CLEAR-box sequences (e.g., in the CTSD promoter) can validate TFEB transcriptional activity . Additionally, lysosomal biogenesis is assessed via nuclear translocation of TFEB using immunofluorescence and nuclear/cytosolic fractionation .

How does 3,4-DC inhibit pyroptosis and necroptosis in SCI, and how can these pathways be experimentally distinguished?

Basic Research Focus
Pyroptosis is evaluated by measuring NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and downstream cytokines (IL-1β, IL-18) via WB and ELISA. Gasdermin D (GSDMD-N) cleavage is a key marker . Necroptosis is assessed by quantifying RIPK1, RIPK3, and MLKL phosphorylation (p-RIPK1, p-MLKL) using phospho-specific antibodies in WB .

Advanced Research Focus
To resolve crosstalk between pyroptosis and necroptosis, co-immunoprecipitation (Co-IP) can identify protein interactions (e.g., RIPK1-NLRP3). Genetic knockdown (siRNA/AAV-shRNA) of Txnip or Nlrp3 helps isolate pathway-specific effects. Single-cell RNA sequencing may reveal cell-type-specific responses to 3,4-DC in glial vs. neuronal populations .

What methodologies confirm TFEB activation by 3,4-DC, and how is its role in neuroprotection validated?

Basic Research Focus
TFEB activation is confirmed via nuclear localization using immunofluorescence (anti-TFEB antibodies) and WB of nuclear lysates. Target gene expression (e.g., Ctsd, Tfeb) is validated by qPCR. CRISPR/Cas9-mediated TFEB knockout or AAV-shRNA knockdown (e.g., AAV-TFEB shRNA) can abrogate 3,4-DC’s effects .

Advanced Research Focus
Chromatin immunoprecipitation (ChIP-seq) identifies TFEB-binding sites in autophagy/lysosomal genes. Functional rescue experiments (e.g., TFEB overexpression in knockdown models) confirm mechanistic specificity. AMPK-TRPML1-calcineurin signaling upstream of TFEB is tested using inhibitors (e.g., Compound C for AMPK, tacrolimus for calcineurin) .

How should researchers design in vivo studies to evaluate 3,4-DC in SCI, and what outcome metrics are critical?

Basic Research Focus
Murine contusion SCI models (e.g., T9-T10 laminectomy with impactor) are standard. Functional recovery is assessed using the Basso Mouse Scale (BMS) and footprint analysis. Histological metrics include Nissl/MAP2 staining for neuronal survival and GFAP staining for glial scar area .

Advanced Research Focus
Longitudinal RNA-seq at multiple post-injury timepoints captures dynamic pathway modulation. Multi-omics integration (proteomics + metabolomics) identifies biomarkers of 3,4-DC efficacy. To address model variability, cross-species validation (e.g., rat vs. mouse) or human organoid models may be employed .

How can contradictions in 3,4-DC’s effects on autophagy and cell death be resolved?

Basic Research Focus
Contradictions may arise from dosage or timing differences. Dose-response curves (e.g., 10–50 mg/kg in vivo) and time-course experiments (e.g., WB at 3, 7, 14 days post-SCI) clarify optimal parameters. Statistical rigor (two-way ANOVA with Tukey’s test) ensures robustness .

Advanced Research Focus
Systems biology approaches (e.g., weighted gene co-expression networks) prioritize key pathways. Pharmacological inhibition (e.g., 3-methyladenine for autophagy, necrostatin-1 for necroptosis) dissects contribution of individual pathways to functional recovery. Single-cell proteomics resolves cell-type-specific responses .

What omics approaches are used to identify 3,4-DC’s off-target effects or novel mechanisms?

Advanced Research Focus
RNA-seq followed by Gene Ontology (GO) and KEGG enrichment analyses highlights enriched pathways (e.g., calcium signaling, oxidative stress). CRISPR-Cas9 screens identify synthetic lethal partners of 3,4-DC. Thermal proteome profiling (TPP) maps direct protein targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.